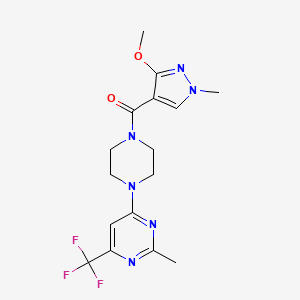

![molecular formula C20H22N4O6S B2753519 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1286717-76-7](/img/structure/B2753519.png)

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

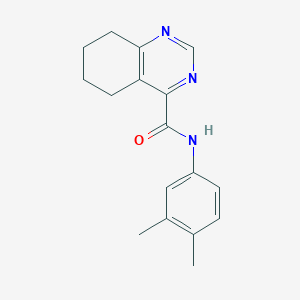

The compound “2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety , an imidazolidinone group, and a methanesulfonamidophenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The 2,3-dihydro-1,4-benzodioxin moiety would contribute to the rigidity of the molecule, while the imidazolidinone and methanesulfonamidophenyl groups could potentially participate in various intermolecular interactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents .Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: The compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have investigated its potential as a B-Raf inhibitor, which plays a crucial role in cancer cell proliferation and survival. By inhibiting B-Raf, this compound may interfere with cancer cell signaling pathways, making it a candidate for targeted therapy against specific cancers .

Herbicidal Activity

Weed Control: The discovery of lead compounds is essential for herbicide innovation. Although the supply of valuable lead compounds has been limited, this compound presents a novel molecular scaffold with highly effective herbicidal activity. Its potential as a herbicide warrants further exploration .

Synthetic Chemistry

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound can serve as a precursor for the synthesis of related derivatives. Researchers have successfully synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride using 2,3-dihydroxybenzoic acid as the starting material. The synthetic route involves alkylation, azidation, Curtius rearrangement, hydrolysis, and salification. Proper solvent selection and reaction temperature optimization contribute to higher yields and purity, making it suitable for large-scale preparation .

Computational Chemistry

3D QSAR Studies: Researchers have conducted 3D quantitative structure-activity relationship (QSAR) studies on related derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. These studies aim to understand the relationship between molecular structure and biological activity. By analyzing the spatial arrangement of atoms, researchers can predict the compound’s behavior and optimize its properties .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(methanesulfonamido)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S/c1-31(27,28)22-15-4-2-3-14(11-15)21-19(25)13-23-7-8-24(20(23)26)16-5-6-17-18(12-16)30-10-9-29-17/h2-6,11-12,22H,7-10,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGBVKJVHQREEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

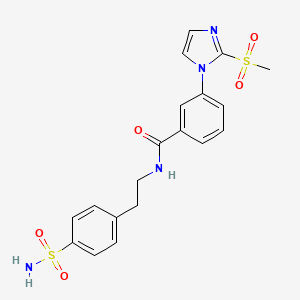

![N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2753436.png)

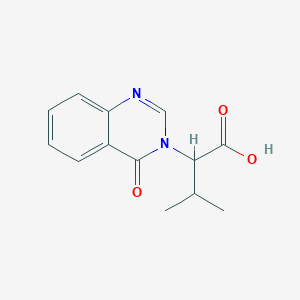

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2753439.png)

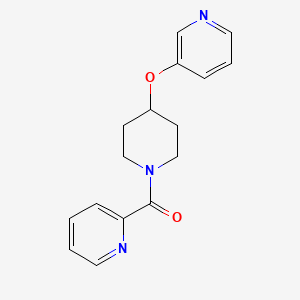

![2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2753449.png)

![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)

![N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2753458.png)